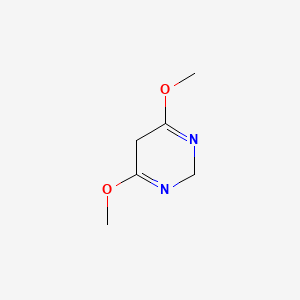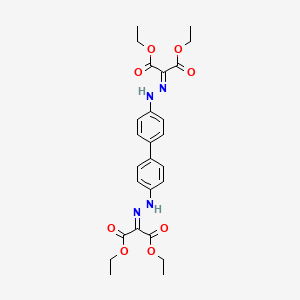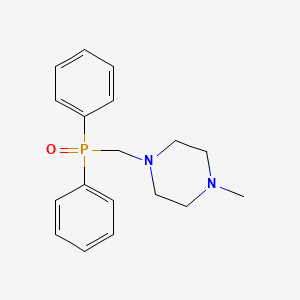silane CAS No. 93472-59-4](/img/structure/B14340799.png)
Tris[(2-methylbut-3-yn-2-yl)oxy](phenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-methylbut-3-yn-2-yl)oxysilane is a chemical compound with the molecular formula C16H24O3Si It is known for its unique structure, which includes a phenyl group attached to a silicon atom, along with three 2-methylbut-3-yn-2-yloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methylbut-3-yn-2-yl)oxysilane typically involves the reaction of phenyltrichlorosilane with 2-methylbut-3-yn-2-ol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Tris(2-methylbut-3-yn-2-yl)oxysilane follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are carefully controlled to optimize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2-methylbut-3-yn-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of brominated or nitrated phenylsilane derivatives.
Applications De Recherche Scientifique
Tris(2-methylbut-3-yn-2-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in bioconjugation and as a cross-linking agent.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a surface modifier in materials science.
Mécanisme D'action
The mechanism of action of Tris(2-methylbut-3-yn-2-yl)oxysilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical synthesis. The phenyl group provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane
- Tris[(2-methylbut-3-yn-2-yl)oxy]methylsilane
Uniqueness
Tris(2-methylbut-3-yn-2-yl)oxysilane is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to its analogs. The phenyl group enhances the compound’s stability and reactivity, making it suitable for a broader range of applications in scientific research and industry.
Propriétés
Numéro CAS |
93472-59-4 |
|---|---|
Formule moléculaire |
C21H26O3Si |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
tris(2-methylbut-3-yn-2-yloxy)-phenylsilane |
InChI |
InChI=1S/C21H26O3Si/c1-10-19(4,5)22-25(23-20(6,7)11-2,24-21(8,9)12-3)18-16-14-13-15-17-18/h1-3,13-17H,4-9H3 |
Clé InChI |
APCQAQGXFFBULX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)O[Si](C1=CC=CC=C1)(OC(C)(C)C#C)OC(C)(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)






![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)



